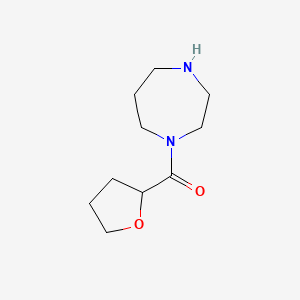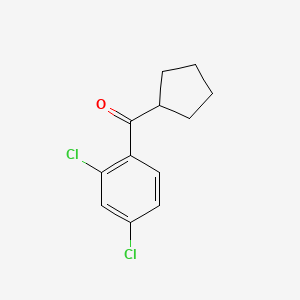
Cyclopentyl(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
Research on chlorophenols, closely related to cyclopentyl(2,4-dichlorophenyl)methanone, shows their moderate toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure can be considerable. These compounds' persistence varies with environmental conditions, with bioaccumulation expected to be low. A critical aspect of these chlorophenols is their strong organoleptic effect, highlighting the environmental impact and the necessity for effective biodegradation strategies (K. Krijgsheld & A. D. Gen, 1986).
Toxicology and Environmental Presence
The wide use of 2,4-D, a herbicide structurally related to cyclopentyl(2,4-dichlorophenyl)methanone, in agriculture leads to environmental dispersion, raising concerns about toxicological impacts. The research underscores the importance of understanding the specific characteristics of 2,4-D toxicity and mutagenicity to mitigate potential risks to non-target species and ecosystems (Natana Raquel Zuanazzi et al., 2020).
Microbial Degradation
The application of herbicides based on 2,4-D highlights the role of microorganisms in degrading environmental pollutants. The indiscriminate use of pesticides like 2,4-D poses risks to the environment, making the study of microbial degradation pathways critical for reducing these impacts and protecting public health (Karen Magnoli et al., 2020).
Biotechnological Applications of Methanotrophs
Methanotrophs, bacteria that utilize methane as their carbon source, offer a wide range of biotechnological applications, from bioremediation to the production of valuable chemicals. These applications demonstrate the potential of utilizing specific microbial pathways for environmental management and the development of sustainable technologies (P. Strong et al., 2015).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes presents a promising approach for the treatment of recalcitrant organic pollutants. This enzymatic approach enhances the efficiency of degradation, offering a potentially effective method for remediation of pollutants in industrial wastewater (Maroof Husain & Q. Husain, 2007).
Propiedades
IUPAC Name |
cyclopentyl-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDVNAKOGRENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553810 |
Source


|
| Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,4-dichlorophenyl)methanone | |
CAS RN |
898791-81-6 |
Source


|
| Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

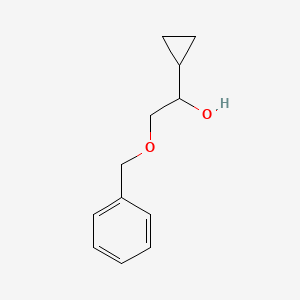

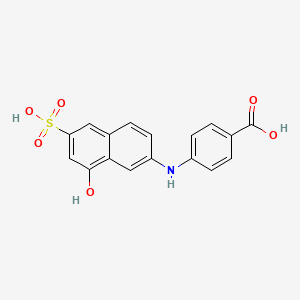

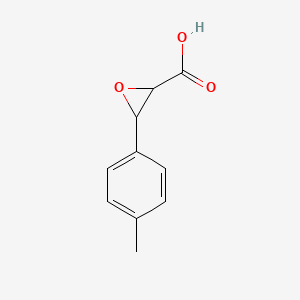
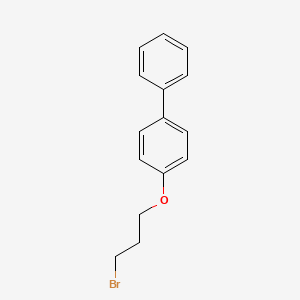
![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)
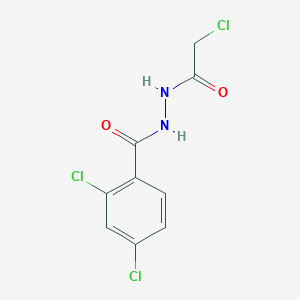
![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)
